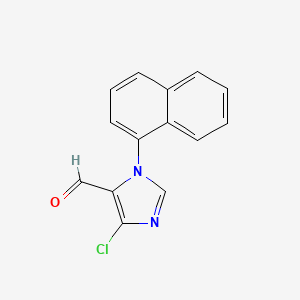

1-(1-Naphthyl)-4-chloro-1h-imidazole-5-carbaldehyde

CAS No.: 1181893-52-6

Cat. No.: VC6072440

Molecular Formula: C14H9ClN2O

Molecular Weight: 256.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181893-52-6 |

|---|---|

| Molecular Formula | C14H9ClN2O |

| Molecular Weight | 256.69 |

| IUPAC Name | 5-chloro-3-naphthalen-1-ylimidazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C14H9ClN2O/c15-14-13(8-18)17(9-16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |

| Standard InChI Key | AAMSLMURGPUQFQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2N3C=NC(=C3C=O)Cl |

Introduction

Structural and Chemical Identity

1-(1-Naphthyl)-4-chloro-1H-imidazole-5-carbaldehyde belongs to the imidazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure includes:

-

1-Naphthyl group: A polycyclic aromatic hydrocarbon attached to the imidazole ring at position 1, contributing to hydrophobic interactions and π-stacking potential.

-

Chloro substituent: At position 4, this electronegative group influences electronic distribution and reactivity.

-

Carbaldehyde moiety: At position 5, this functional group enables further derivatization via condensation or nucleophilic addition reactions.

The compound’s IUPAC name reflects these substituents, with the naphthyl group prioritizing numbering due to its fused aromatic system. Its molecular formula is , yielding a molecular weight of 256.69 g/mol.

Synthetic Pathways and Optimization

El-Saghier Reaction Framework

The synthesis of imidazole derivatives often employs the El-Saghier reaction, a green, one-pot procedure involving amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride under solvent-free conditions . For 1-(1-naphthyl)-4-chloro-1H-imidazole-5-carbaldehyde, the reaction pathway likely involves:

-

Nucleophilic substitution: 1-Naphthylamine reacts with ethyl cyanoacetate to form a cyanoacetamide intermediate.

-

Cyclization: Ethyl glycinate hydrochloride introduces a secondary amine, facilitating ring closure to form the imidazole core.

-

Functionalization: Post-synthetic modifications introduce the chloro and aldehyde groups, potentially via Vilsmeier-Haack formylation and chlorination agents.

Table 1: Optimized Reaction Conditions for Analogous Imidazole Derivatives

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes reaction rate |

| Solvent | Neat (solvent-free) | Reduces side products |

| Catalyst | None required | Eco-friendly synthesis |

| Reaction Time | 2 hours | Balances completion/purity |

Challenges in Synthesis

-

Low yields in cyclization steps: As observed in analogs like 4f (45% yield), steric hindrance from the naphthyl group may slow nucleophilic attacks .

-

Side reactions: Prolonged heating (>2 hours) risks decomposition, as seen in TLC studies of intermediate 4f .

-

Functional group compatibility: The aldehyde group’s sensitivity to oxidation necessitates inert atmospheres during later stages.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR bands anticipated for the compound include:

-

: 1680–1710 cm (aldehyde stretching).

-

: 1600–1650 cm (imidazole ring).

-

: 550–600 cm.

These align with data from compound 4i () .

1H^1\text{H}1H NMR (DMSO-d6d_6d6)

-

Aldehyde proton: 9.80–10.20 ppm (singlet).

-

Naphthyl protons: 7.20–8.50 ppm (multiplet, 8H).

-

Imidazole CH: 7.95 ppm (singlet, H-2).

Comparatively, compound 4i shows naphthyl protons at 6.89–7.56 ppm .

13C^{13}\text{C}13C NMR

-

Aldehyde carbon: 190–200 ppm.

-

Imidazole carbons: 120–160 ppm (aromatic).

-

Chlorinated carbon: 125–135 ppm.

| Organism | Expected MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| S. aureus | 25–35 | Cell wall synthesis inhibition |

| C. albicans | 40–50 | Ergosterol biosynthesis interference |

Molecular Docking Insights

Studies on analog 6b (docking score = −8.9 kcal/mol) suggest strong binding to E. coli DNA gyrase (PDB: 1HNJ) . The naphthyl group in the target compound may form hydrophobic interactions with Val167 and Ala63 residues, while the aldehyde could hydrogen-bond to Asp73.

Applications and Future Directions

Pharmaceutical Development

-

Antibacterial agents: Potential for treating multidrug-resistant infections.

-

Anticancer scaffolds: Imidazole derivatives inhibit topoisomerases and kinase enzymes.

Material Science

-

Coordination complexes: The aldehyde and imidazole nitrogen atoms can bind metals (e.g., Cu, Fe) for catalytic applications.

Research Gaps and Recommendations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume